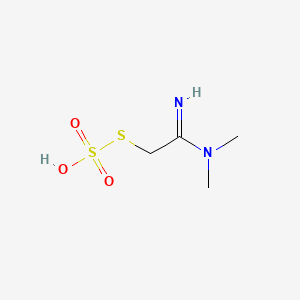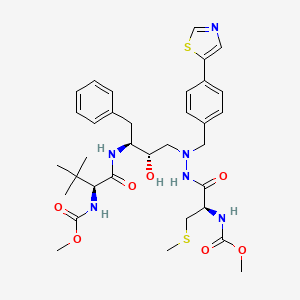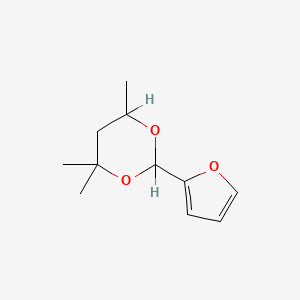
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxane ring, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane typically involves the cyclization of furfural derivatives with appropriate reagents. One common method is the reaction of furfural with glycerol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include moderate temperatures and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as cuprous oxide and N-iodosuccinimide can enhance the efficiency of the reaction . The process is optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Applications De Recherche Scientifique
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the dioxane ring can form hydrogen bonds with biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A simpler compound with a furan ring and an aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group attached to the furan ring.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups on the furan ring.
Uniqueness
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its fused ring structure, which imparts distinct chemical properties
Propriétés
Numéro CAS |
1204-54-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |
Clé InChI |
SJVWZQYXFRLYQR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)C2=CC=CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


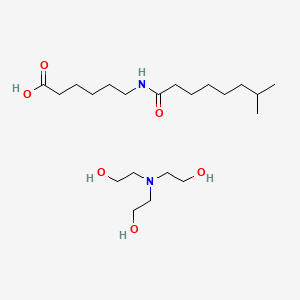
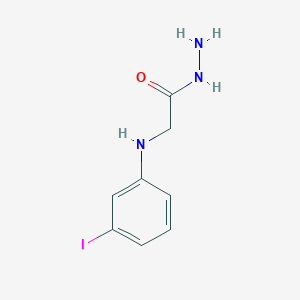

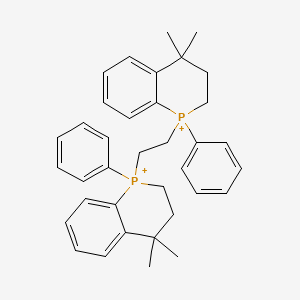
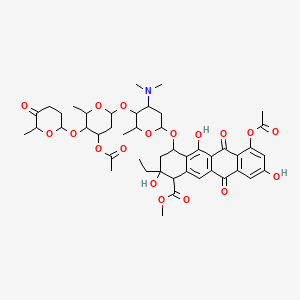
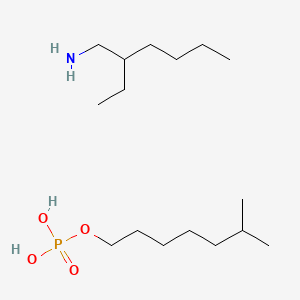


![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
